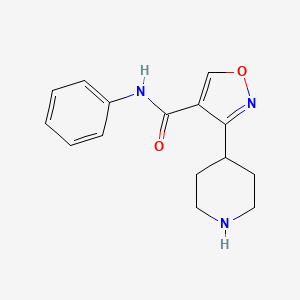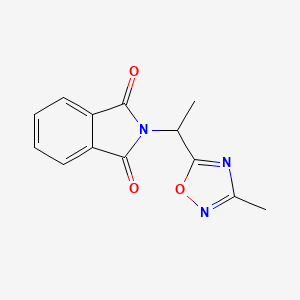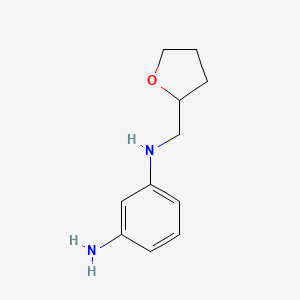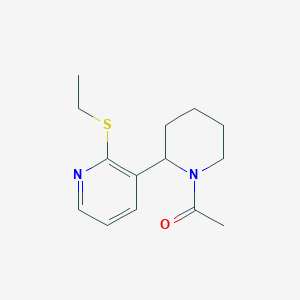![molecular formula C12H18N4O B11813597 2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11813597.png)
2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ピペリジン-1-イル)-5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン-4(3H)-オンは、医薬品化学および薬理学における潜在的な応用により注目を集めているヘテロ環式化合物です。この化合物は、ピペリジン環とテトラヒドロピリド[4,3-d]ピリミジノンコアを組み合わせた独自の構造を特徴とし、新しい治療薬の開発のための貴重な足場となっています。
準備方法
合成ルートと反応条件
2-(ピペリジン-1-イル)-5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン-4(3H)-オンの合成は、通常、適切な前駆体の環状縮合を伴います。 一般的な方法の1つは、t-ブタノール中で沸騰させたt-ブトキシカリウムの存在下、2-アミノ-1H-ピロール-3-カルボニトリルとアリールニトリルを反応させることです 。この反応は、一連の中間体を介して、目的のピリミジノン誘導体を生成します。
工業的生産方法
この化合物の具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、大規模生産のための合成ルートを最適化することを含む可能性があります。これには、収率と純度を最大化するために、温度、溶媒、触媒濃度などの反応条件を改善することが含まれます。
化学反応の分析
反応の種類
2-(ピペリジン-1-イル)-5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン-4(3H)-オンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、特定の条件下で酸化されて、官能基を導入したり、既存の官能基を変換したりすることができます。
還元: 還元反応は、化合物の酸化状態を変えるために使用でき、異なる誘導体につながる可能性があります。
置換: この化合物は、ハロゲンまたは求核試薬などの試薬を使用して、官能基が他の官能基と置換される置換反応に参加することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核試薬が含まれます。反応条件は、目的の変換に応じて異なりますが、通常、反応を促進するために制御された温度と特定の溶媒を使用します。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってヒドロキシル化誘導体が生成される可能性があり、置換反応によってさまざまな官能基が導入され、化合物の化学的ダイバーシティが向上する可能性があります。
科学研究への応用
2-(ピペリジン-1-イル)-5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン-4(3H)-オンには、いくつかの科学研究への応用があります。
化学: これは、潜在的な生物活性を持つより複雑な分子を合成するための構成要素として役立ちます。
生物学: この化合物の構造により、生物学的標的に相互作用することができ、酵素阻害や受容体結合の研究に役立ちます。
医学: 特に腫瘍学や感染症などの分野で、新しい薬剤を開発するためのリード化合物としての可能性を秘めています。
科学的研究の応用
2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound for developing new drugs, particularly in areas like oncology and infectious diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes
作用機序
2-(ピペリジン-1-イル)-5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン-4(3H)-オンの作用機序は、特定の分子標的との相互作用に関与しています。たとえば、活性部位に結合することにより酵素を阻害し、その活性阻害につながる可能性があります。 この化合物の構造により、さまざまなタンパク質の結合ポケットに適合することができ、その正常な機能を阻害し、治療効果をもたらします .
類似化合物の比較
類似化合物
4-アミノ-1-(7H-ピロロ[2,3-d]ピリミジン-4-イル)ピペリジン-4-カルボキサミド: これらの化合物は、タンパク質キナーゼB(PKB)の強力な阻害剤であり、癌治療において有望な結果を示しています.
ピラゾロ[3,4-d]ピリミジン誘導体: これらの化合物は、サイクリン依存性キナーゼ(CDK)に対する阻害活性で知られており、癌研究において価値のあるものとなっています.
独自性
2-(ピペリジン-1-イル)-5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン-4(3H)-オンは、ピペリジン環とテトラヒドロピリド[4,3-d]ピリミジノンコアを組み合わせた独自の構造により際立っています。この構造は、多様な生物活性を持つ新しい治療薬を開発するための汎用性の高い足場を提供します。
類似化合物との比較
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (PKB) and have shown promise in cancer treatment.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their inhibitory activity against cyclin-dependent kinases (CDKs), making them valuable in cancer research.
Uniqueness
2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of a piperidine ring and a tetrahydropyrido[4,3-d]pyrimidinone core. This structure provides a versatile scaffold for developing new therapeutic agents with diverse biological activities.
特性
分子式 |
C12H18N4O |
|---|---|
分子量 |
234.30 g/mol |
IUPAC名 |
2-piperidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H18N4O/c17-11-9-8-13-5-4-10(9)14-12(15-11)16-6-2-1-3-7-16/h13H,1-8H2,(H,14,15,17) |
InChIキー |
RMFVVQUQVNEANV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC3=C(CNCC3)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B11813531.png)



![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)







